molecular formula C21H18N2O3S2 B3685436 2-(benzylsulfanyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide

2-(benzylsulfanyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide

Cat. No.: B3685436
M. Wt: 410.5 g/mol
InChI Key: FVLKDHWQDIBZEG-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide is an organic compound that features both benzylsulfanyl and nitrophenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of benzyl bromide with 4-nitrophenylsulfanylphenylamine in the presence of a base such as sodium hydroxide. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures around 80-100°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitrophenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: May be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide is not fully understood. it is believed to interact with biological targets through its sulfanyl and nitrophenyl groups. These interactions may involve binding to proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(benzylsulfanyl)-4-nitrobenzene: Similar structure but lacks the acetamide group.

    2-(benzylsulfanyl)-N-(2-chloro-4-nitrophenyl)acetamide: Similar structure with a chloro substituent instead of a second sulfanyl group.

Uniqueness

2-(benzylsulfanyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide is unique due to the presence of both benzylsulfanyl and nitrophenylsulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-benzylsulfanyl-N-[4-(4-nitrophenyl)sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c24-21(15-27-14-16-4-2-1-3-5-16)22-17-6-10-19(11-7-17)28-20-12-8-18(9-13-20)23(25)26/h1-13H,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLKDHWQDIBZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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